Benzyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a benzyl group, an aminomethyl group, and a tetrahydroisoquinoline core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
The synthesis of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Aminomethyl Group: This step often involves reductive amination, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production efficiently.
Chemical Reactions Analysis
Benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or aminomethyl positions using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: Its versatile reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the tetrahydroisoquinoline core provides structural stability and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other tetrahydroisoquinoline derivatives, such as:
Tetrahydroisoquinoline-3-carboxylate: Lacks the benzyl and aminomethyl groups, resulting in different reactivity and biological activity.
Benzyl tetrahydroisoquinoline: Lacks the aminomethyl group, affecting its interaction with biological targets.
Aminomethyl tetrahydroisoquinoline: Lacks the benzyl group, leading to different chemical properties and applications.
The uniqueness of benzyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its combination of functional groups, which confer specific reactivity and biological activity not found in its analogs.
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
benzyl 6-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H20N2O2/c19-11-15-6-7-17-12-20(9-8-16(17)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13,19H2 |
InChI Key |
BPICGWUJLMICSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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